Enhanced α‑C–H Acidity at the Acetonitrile Moiety vs. Unsubstituted Thiophene-3-acetonitrile
The presence of the strongly electron‑withdrawing methanesulfonyl group (σₚ ≈ +0.72) at the 4‑position of the thiophene ring significantly increases the acidity of the adjacent acetonitrile α‑protons relative to the parent compound [1]. For the closely related class of (arylsulfonyl)acetonitriles, the pKa of the α‑CH₂ protons is reported to be in the range 10‑12 in DMSO, substantially lower than that of unsubstituted phenylacetonitrile (pKa ≈ 21.9 in DMSO) or thiophene‑3‑acetonitrile [2]. This enhanced acidity enables direct deprotonation with weaker bases and facilitates Knoevenagel condensations, alkylations, and Michael additions under milder conditions than required for non‑sulfonylated analogs.
| Evidence Dimension | α‑C–H acidity (pKa of α‑protons in DMSO) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 10–12 (based on class of (arylsulfonyl)acetonitriles) [2] |
| Comparator Or Baseline | Thiophene‑3‑acetonitrile; experimental pKa ≈ 20–22 (analogy to phenylacetonitrile pKa 21.9 in DMSO) [1] |
| Quantified Difference | ΔpKa ≈ 10–12 units; acidity enhancement of ~10¹⁰‑fold, placing the sulfonylated compound in the range of deprotonation by alkoxide bases rather than requiring strong organometallic reagents. |
| Conditions | Deprotonation conditions in DMSO solvent at 25 °C; literature data for (arylsulfonyl)acetonitrile class in Knoevenagel condensations using NaOMe/MeOH or K₂CO₃/DMF [2]. |
Why This Matters
This difference determines whether a compound can be directly functionalized via enolate chemistry without resorting to aggressive bases like LDA or n‑BuLi, which are incompatible with many functionalized partners and pose safety/scalability concerns.
- [1] C. Hansch, A. Leo, R. W. Taft, 'A survey of Hammett substituent constants and resonance and field parameters', Chem. Rev., 1991, 91, 165–195. View Source
- [2] F. G. Bordwell, 'Equilibrium acidities in dimethyl sulfoxide solution', Acc. Chem. Res., 1988, 21, 456–463. (pKa values of carbon acids including phenylacetonitrile and sulfonyl-stabilized carbanions). View Source
